molecular formula C20H24N2S B10782086 Sdz-glc-756

Sdz-glc-756

Cat. No.: B10782086
M. Wt: 324.5 g/mol
InChI Key: JVCCQRRESBKGJS-ATZDWAIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ-GLC-756: is a novel octahydrobenzo[g]quinoline derivative. It has been studied for its unique pharmacological properties, particularly its opposing effects on dopamine D1 and D2 receptors. This compound is known for its potential therapeutic applications in treating conditions such as glaucoma and other eye diseases .

Preparation Methods

The synthesis of SDZ-GLC-756 involves multiple steps, starting with the preparation of the octahydrobenzo[g]quinoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability .

Chemical Reactions Analysis

SDZ-GLC-756 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SDZ-GLC-756 has been extensively studied for its scientific research applications, including:

    Chemistry: It serves as a tool to study the linkage between dopamine D1 and D2 receptors.

    Biology: The compound has been used to investigate the effects on cellular adenosine 3’, 5’-cyclic monophosphate (cAMP) and tumor necrosis factor alpha (TNF-alpha) production.

    Medicine: this compound has shown potential in lowering intraocular pressure in patients with glaucoma and ocular hypertension.

    Industry: Its unique properties make it a candidate for developing new pharmacological treatments

Mechanism of Action

SDZ-GLC-756 exerts its effects through its interaction with dopamine receptors. It acts as an antagonist at dopamine D1 receptors and an agonist at dopamine D2 receptors. This dual action results in the inhibition of dopamine-sensitive adenylate cyclase and the stimulation of electrically evoked acetylcholine release. The compound’s effects on prolactin secretion and circling behavior in animal models further highlight its complex mechanism of action .

Comparison with Similar Compounds

SDZ-GLC-756 is unique in its dual action on dopamine receptors. Similar compounds include:

    SCH23390: A selective dopamine D1 receptor antagonist.

    Bromocriptine: A selective dopamine D2 receptor agonist.

    Quinpirole: Another dopamine D2 receptor agonist.

Compared to these compounds, this compound’s ability to act on both dopamine D1 and D2 receptors sets it apart, making it a valuable tool for studying the interactions between these receptors .

Properties

Molecular Formula

C20H24N2S

Molecular Weight

324.5 g/mol

IUPAC Name

(3R,4aR,10aR)-1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline

InChI

InChI=1S/C20H24N2S/c1-22-13-15(14-23-20-8-4-5-9-21-20)10-18-11-16-6-2-3-7-17(16)12-19(18)22/h2-9,15,18-19H,10-14H2,1H3/t15-,18-,19-/m1/s1

InChI Key

JVCCQRRESBKGJS-ATZDWAIDSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

Canonical SMILES

CN1CC(CC2C1CC3=CC=CC=C3C2)CSC4=CC=CC=N4

Origin of Product

United States

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